1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure It is characterized by its pentacyclic framework and the presence of both naphthyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and phenyl precursors, followed by their condensation under specific conditions to form the imine linkage. The final step involves cyclization to form the pentacyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions and purification processes is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- (15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific structural features, including the imine linkage and the presence of both naphthyl and phenyl groups.
Properties
Molecular Formula |
C35H24N2O2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
1-(naphthalen-1-yliminomethyl)-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C35H24N2O2/c38-33-31-30-25-16-6-8-18-27(25)35(28-19-9-7-17-26(28)30,32(31)34(39)37(33)23-13-2-1-3-14-23)21-36-29-20-10-12-22-11-4-5-15-24(22)29/h1-21,30-32H |
InChI Key |
ALSPGQDIZNGPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
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